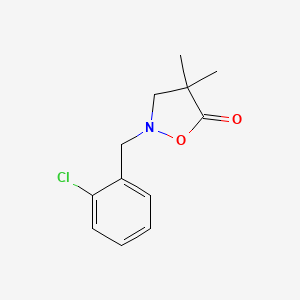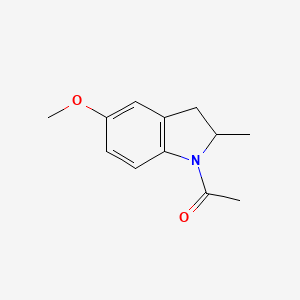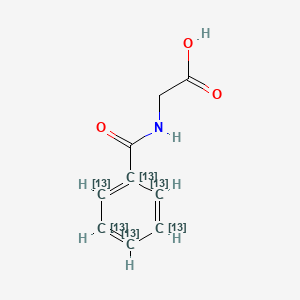
2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid is a labeled compound used in various scientific research fields. The compound is characterized by the presence of six carbon-13 isotopes in the cyclohexatriene ring, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other isotopic labeling applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid involves multiple steps. One common method is the substitution of hydrogen atoms on the cyclohexene ring with carboxyl groups through reactions such as oxidation, acylation, or chlorination . The specific conditions and reagents used can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to handle isotopically labeled compounds safely and efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in drug development and pharmacokinetics to study the distribution and metabolism of drugs.
Industry: Applied in the synthesis of polymers and other high-value chemicals.
Mécanisme D'action
The mechanism of action of 2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid involves its interaction with molecular targets through isotopic labeling. The labeled carbon atoms allow researchers to track the compound’s behavior and interactions in various systems. This helps in understanding the molecular pathways and targets involved in its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracosanoic acid (1,2,3,4,5,6-13C6): Another isotopically labeled compound used in similar applications.
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid: A compound with multiple carboxyl groups used in polymer synthesis and other chemical applications.
Uniqueness
2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid is unique due to its specific isotopic labeling, which makes it particularly valuable in NMR studies and other applications requiring precise tracking of molecular interactions .
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
185.13 g/mol |
Nom IUPAC |
2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid |
InChI |
InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,7+1 |
Clé InChI |
QIAFMBKCNZACKA-ZXJNGCBISA-N |
SMILES isomérique |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)NCC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



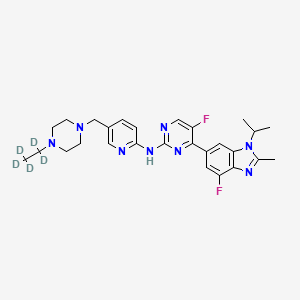
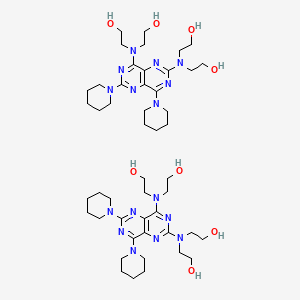
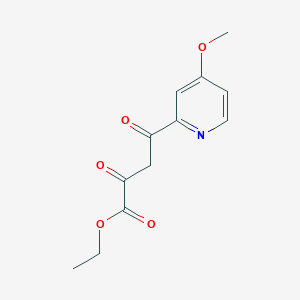

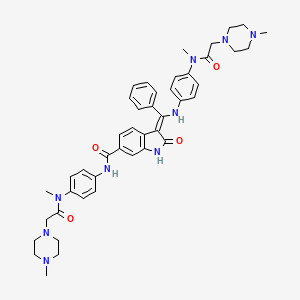
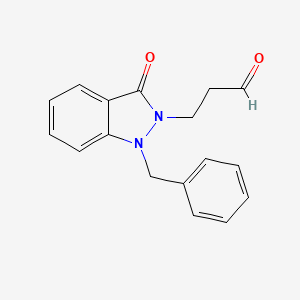
![methyl (1R,10S,11R,12S,13S)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-5-methoxy-8-methyl-20-oxa-8,16-diazahexacyclo[10.6.1.110,13.01,9.02,7.016,19]icosa-2,4,6,14-tetraene-10-carboxylate](/img/structure/B13844024.png)
![Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate](/img/structure/B13844029.png)

![2-[[6-Bromo-1-[(4-oxo-2-thioxo-5thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic acid](/img/structure/B13844058.png)
![3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13844059.png)
